N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide
Description
This compound features a 1,2,4-triazole core substituted with an m-tolyl group at position 4 and a benzothiazole-linked thioethyl moiety at position 3. The triazole ring is further functionalized with a 3-fluorobenzamide group via a methylene bridge. The thioether linkage may enhance metabolic stability compared to oxygen-based analogs, while the fluorine atom could improve lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN6O2S2/c1-16-6-4-9-19(12-16)33-22(14-28-24(35)17-7-5-8-18(27)13-17)31-32-26(33)36-15-23(34)30-25-29-20-10-2-3-11-21(20)37-25/h2-13H,14-15H2,1H3,(H,28,35)(H,29,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVVYCNZQMGMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a complex organic compound notable for its diverse functional groups, including a benzo[d]thiazole moiety and a triazole ring. These structural features suggest significant potential for various biological activities, particularly in medicinal chemistry.
Structural Overview
The compound has the following characteristics:
- Molecular Formula : C25H22N6O3S
- Molecular Weight : 478.55 g/mol
- Key Functional Groups :
- Benzo[d]thiazole
- 1,2,4-Triazole
- Benzamide
Biological Activity
Preliminary studies indicate that this compound exhibits considerable biological activities, which can be categorized as follows:
Antimicrobial Properties
The presence of the benzo[d]thiazole and triazole moieties suggests potential antimicrobial activity . Compounds with similar structures have been shown to exhibit efficacy against various pathogens, including bacteria and fungi. For instance, analogs of benzothiazole have demonstrated broad-spectrum antimicrobial effects due to their ability to disrupt microbial cell walls and inhibit metabolic processes .
Anticancer Activity
Research indicates that derivatives of benzothiazole and triazole have shown promise as anticancer agents . Studies suggest that these compounds can inhibit cancer cell proliferation by inducing apoptosis or interfering with cell cycle progression. The compound's unique structure allows it to interact with biological macromolecules such as DNA and proteins, which is crucial for its anticancer properties .
Acetylcholinesterase Inhibition
Compounds containing benzothiazole derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. In vitro assays have shown that some related compounds possess significant AChE inhibitory activity, suggesting potential therapeutic applications in neurodegenerative disorders .
Study 1: Antimicrobial Efficacy
A study conducted on various benzothiazole derivatives demonstrated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against multiple bacterial strains . This indicates that the compound may also possess significant antimicrobial properties.
Study 2: Anticancer Mechanism
In a separate investigation focusing on the anticancer potential of triazole derivatives, it was found that similar compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing bioactivity against specific cancer types.
Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its pharmacological profile. Molecular docking studies have been employed to predict binding affinities and interactions with target proteins. These studies are crucial for optimizing the compound's structure for enhanced biological efficacy.
Scientific Research Applications
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a chemical compound with potential applications in medicinal chemistry, owing to its structural features such as a benzo[d]thiazole moiety and a triazole ring. This compound, with the molecular formula C26H21FN6O2S2 and a molecular weight of 532.61 g/mol, is available for research purposes.
Potential Biological Activities
Preliminary studies suggest that this compound may possess diverse biological activities, including:
- Antimicrobial Properties: The presence of benzo[d]thiazole and triazole moieties suggests potential antimicrobial activity, with similar compounds demonstrating efficacy against bacteria and fungi by disrupting microbial cell walls and inhibiting metabolic processes.
- Anticancer Activity: Derivatives of benzothiazole and triazole have shown promise as anticancer agents, inhibiting cancer cell proliferation by inducing apoptosis or interfering with cell cycle progression. The compound's structure may allow it to interact with DNA and proteins, crucial for its anticancer properties.
- Acetylcholinesterase Inhibition: Compounds containing benzothiazole derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease, suggesting potential therapeutic applications in neurodegenerative disorders.
Studies on Similar Compounds
- Antimicrobial Efficacy: Studies on benzothiazole derivatives similar in structure to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against multiple bacterial strains, indicating potential antimicrobial properties.
- Anticancer Mechanism: Investigations focusing on the anticancer potential of triazole derivatives found that similar compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways, highlighting the importance of structural modifications in enhancing bioactivity against specific cancer types.
Interactions with Biological Targets
Molecular docking studies can predict binding affinities and interactions with target proteins, which is essential for understanding the compound's pharmacological profile and optimizing its structure for enhanced biological efficacy.
This compound is intended for in vitro research purposes, specifically experiments conducted outside of a living organism, within a controlled laboratory environment using cells or tissues. It is not categorized or approved as a drug for preventing, treating, or curing any medical condition, disease, or illness, and introducing it into the bodies of humans or animals is strictly prohibited.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound uniquely combines a 1,2,4-triazole core with a benzothiazole-thioethyl side chain, distinguishing it from thiadiazole- or thiazole-based analogs in and .
- Unlike the thione tautomers in (e.g., compounds 7–9), the target compound’s triazole ring is stabilized in the thioether form, avoiding tautomeric equilibria that might affect reactivity .
- Fluorine substitution in the benzamide moiety (target compound vs. 2,4-difluorobenzamide in ) may confer distinct electronic and steric effects on bioactivity .
Key Observations :
- The target compound’s synthesis likely parallels S-alkylation strategies seen in and , where α-halogenated ketones react with triazole-thiols .
Spectral Data Comparison
Key Observations :
- The absence of a C=O stretch in ’s triazole-thiones confirms tautomerism, whereas the target compound’s amide C=O is retained, as seen in and .
- Thioether vs. Thione : The target compound’s IR lacks the ~2500 cm⁻¹ S-H stretch (unlike thiols), aligning with ’s thione derivatives, but its C-S vibration differs due to the alkylated sulfur .
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how can intermediates be characterized?
Methodological Answer: The compound can be synthesized via multi-step reactions involving key intermediates such as benzothiazole-amine derivatives and triazole-thioether precursors. For example:
- Step 1: React 2-aminobenzothiazole derivatives with chloroacetyl chloride in dioxane/triethylamine to form acetamide intermediates .
- Step 2: Couple the intermediate with a triazole-thiol moiety using anhydrous potassium carbonate in acetone under reflux .
- Characterization: Confirm intermediate structures via IR (amide C=O stretch at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (e.g., benzothiazole NH at δ 10–12 ppm, triazole CH₂ at δ 4–5 ppm), and EI-MS (e.g., molecular ion peaks matching calculated masses) .
Q. How can researchers validate the structural integrity of this compound and its intermediates?
Methodological Answer: A combination of spectroscopic and analytical techniques is critical:
- IR Spectroscopy: Identify functional groups (e.g., amide C=O, triazole C-N stretches).
- NMR: Use ¹H and ¹³C DEPT experiments to resolve overlapping signals, particularly for methylene (–CH₂–) and aromatic protons .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula; fragmentation patterns validate substituent connectivity .
- Elemental Analysis: Compare calculated vs. experimental C/H/N percentages (e.g., deviations <0.4% indicate purity) .
Advanced Research Questions
Q. What structural modifications could enhance this compound’s bioactivity, and how can SAR studies be designed?
Methodological Answer: Focus on substituent effects:
- Benzothiazole Ring: Introduce electron-withdrawing groups (e.g., –F, –NO₂) at position 6 to improve metabolic stability .
- Triazole Moiety: Replace the thioether (–S–) with sulfone (–SO₂–) to enhance solubility and binding affinity .
- Fluorobenzamide Group: Test para- vs. meta-substitution to optimize steric and electronic interactions with target proteins.
- SAR Workflow: Synthesize analogs, screen in vitro (e.g., cytotoxicity assays), and correlate activity trends with computational docking (e.g., Glide SP scoring in Schrödinger) .
Q. How can computational methods predict this compound’s pharmacokinetic and target-binding properties?
Methodological Answer: Use molecular modeling and dynamics (MD):
- Docking Studies: Dock the compound into target proteins (e.g., kinase domains) using AutoDock Vina. Prioritize poses with hydrogen bonds to catalytic residues (e.g., benzothiazole NH with Asp86 in EGFR) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .
- ADMET Prediction: Tools like SwissADME estimate logP (target ~3–5 for balance between solubility and permeability) and CYP450 inhibition risks .
Q. How can contradictory data in biological assays be resolved (e.g., varying IC₅₀ values across studies)?
Methodological Answer: Address inconsistencies through systematic controls:
- Assay Conditions: Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation times (24–72 h), and solvent controls (DMSO ≤0.1%) .
- Mechanistic Studies: Use Western blotting to verify target modulation (e.g., caspase-3 activation for apoptosis) alongside cytotoxicity assays .
- Data Normalization: Include reference compounds (e.g., doxorubicin) in each experiment to calibrate inter-assay variability .
Q. What strategies can optimize reaction yields for large-scale synthesis without compromising purity?
Methodological Answer:
- Solvent Optimization: Replace ethanol with acetonitrile for thioether coupling (higher polarity improves nucleophilic substitution efficiency) .
- Catalyst Screening: Test Pd/C vs. CuI for click chemistry steps; CuI typically gives >80% yield for triazole formation .
- Workup Protocols: Use flash chromatography (hexane:EtOAc gradients) instead of recrystallization to isolate polar intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
